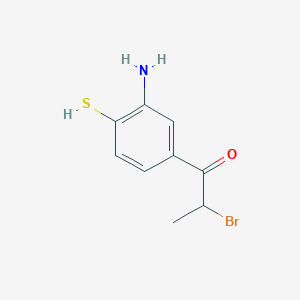
1-(3-Bromobenzyl)piperidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromobenzyl)piperidine-2,4-dione is a chemical compound with the molecular formula C12H12BrNO2 and a molecular weight of 282.13 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromobenzyl group attached to the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromobenzyl)piperidine-2,4-dione can be achieved through several methods. One common approach involves the transformation of carbonyl compounds and the rearrangement of anionic enolates . The specific reaction conditions may vary, but typically involve the use of appropriate solvents, catalysts, and temperature control to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to the production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Bromobenzyl)piperidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The piperidine ring can be oxidized or reduced under appropriate conditions.
Addition Reactions: The carbonyl groups in the piperidine-2,4-dione moiety can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the piperidine ring.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It may be used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Mecanismo De Acción
. These interactions can include binding to receptors, enzymes, or other proteins, leading to modulation of biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1-(3-Bromobenzyl)piperidine-2,4-dione include:
- 1-(4-Bromobenzyl)piperidine-2,4-dione
- 1-(3,4-Dichlorobenzyl)piperidine-2,4-dione
- 1-(4-Fluorobenzyl)piperidine-2,4-dione
Uniqueness
This compound is unique due to the specific position of the bromine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to differences in biological activity and chemical behavior compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H12BrNO2 |
|---|---|
Peso molecular |
282.13 g/mol |
Nombre IUPAC |
1-[(3-bromophenyl)methyl]piperidine-2,4-dione |
InChI |
InChI=1S/C12H12BrNO2/c13-10-3-1-2-9(6-10)8-14-5-4-11(15)7-12(14)16/h1-3,6H,4-5,7-8H2 |
Clave InChI |
MMLFYVIGJPOBOL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C(=O)CC1=O)CC2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Methylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B14043510.png)


![2-Acetyl-8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B14043524.png)
![Tert-butyl 9-benzyl-4-oxa-1,9-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B14043527.png)

![Ethyl 7-amino-2-bromothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14043535.png)

